(E)-3-(4-Hydroxy-3-methoxyphenyl)-N-phenylacrylamide
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Overview
Description
(E)-3-(4-Hydroxy-3-methoxyphenyl)-N-phenylacrylamide is an organic compound characterized by the presence of a hydroxy group, a methoxy group, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(4-Hydroxy-3-methoxyphenyl)-N-phenylacrylamide typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with aniline in the presence of a base, followed by the addition of acrylamide. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Base such as sodium hydroxide or potassium carbonate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a quinone derivative.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Quinone derivatives
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(E)-3-(4-Hydroxy-3-methoxyphenyl)-N-phenylacrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-3-(4-Hydroxy-3-methoxyphenyl)-N-phenylacrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds with target proteins, while the acrylamide moiety can participate in covalent bonding with nucleophilic sites on the target. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- (E)-4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one
- (E)-1,7-bis(4-Hydroxy-3-methoxyphenyl)hept-4-en-3-one
Comparison:
- (E)-3-(4-Hydroxy-3-methoxyphenyl)-N-phenylacrylamide is unique due to the presence of the acrylamide moiety, which imparts distinct chemical reactivity and biological activity compared to similar compounds.
- (E)-4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one lacks the acrylamide group and has different chemical properties and applications.
- (E)-1,7-bis(4-Hydroxy-3-methoxyphenyl)hept-4-en-3-one has a longer carbon chain and different functional groups, leading to variations in its chemical behavior and potential uses.
Properties
Molecular Formula |
C16H15NO3 |
---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)-N-phenylprop-2-enamide |
InChI |
InChI=1S/C16H15NO3/c1-20-15-11-12(7-9-14(15)18)8-10-16(19)17-13-5-3-2-4-6-13/h2-11,18H,1H3,(H,17,19)/b10-8+ |
InChI Key |
MBLZKSXOWMOQPK-CSKARUKUSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NC2=CC=CC=C2)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=CC=C2)O |
Origin of Product |
United States |
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